molecular formula C12H13N3OS B2445630 N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea CAS No. 861210-67-5

N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

Cat. No. B2445630
CAS RN: 861210-67-5
M. Wt: 247.32
InChI Key: WAMSLOVFRZZAKX-UHFFFAOYSA-N
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Description

“N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea” is a chemical compound with the molecular formula C12H13N3OS . It is used for pharmaceutical testing . The compound is a white solid .


Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “N-allyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea”, often involves the reaction of o-amino(thio)phenols and aldehydes . The reaction conditions are typically mild and can be carried out in an aqueous medium

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzothiazole Derivatives : N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea is used in synthesizing benzothiazole derivatives. These compounds have shown potential in anti-tumor activity against various cell lines, demonstrating cytotoxic effects (Eshghi et al., 2019).

  • Cyclization Reactions : The compound is involved in cyclization reactions, forming various heterocyclic structures. These reactions have implications in the development of new materials and pharmaceuticals (Kulakov et al., 2014).

Biological and Medical Applications

  • Antiviral Activity : Some derivatives of N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea have demonstrated anti-influenza activity, indicating potential applications in antiviral drug development (Liu & Cao, 2008).

  • Potential in Alzheimer's Disease Treatment : Derivatives of thioureas, including those related to N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea, have been studied for their binding affinity with therapeutic targets of Alzheimer's Disease. These compounds exhibited antioxidant effects and potential in reversing cognitive impairments (Costa et al., 2020).

Material Science Applications

  • Corrosion Inhibition : N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea derivatives have been investigated for their role in mitigating corrosion in metals, especially in acidic environments. This application is crucial in material science for prolonging the life of metal structures (Khaled, 2010).

properties

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-3-6-13-12(17)15-9-4-5-10-11(7-9)16-8(2)14-10/h3-5,7H,1,6H2,2H3,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMSLOVFRZZAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

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